2-Deoxy-20-hydroxyecdysone

Vue d'ensemble

Description

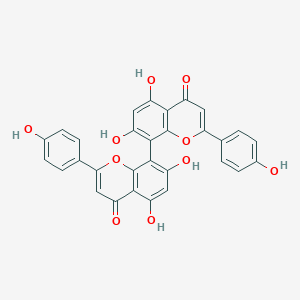

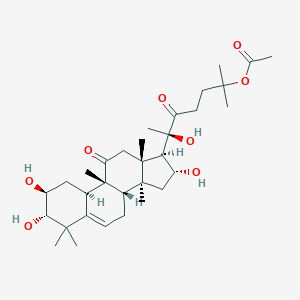

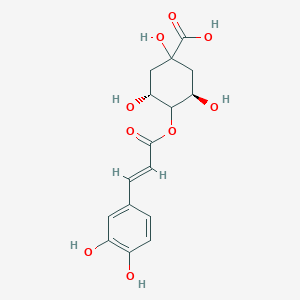

2-Deoxy-20-hydroxyecdysone is a type of ecdysteroid hormone . Ecdysteroids are polyhydroxylated sterols that play a key role in insect development, cell proliferation, growth, and apoptosis by controlling gene expression involved in molting and metamorphosis . They act through a heterodimeric receptor comprising the ecdysone receptor and the ultraspiracle proteins (USP) .

Synthesis Analysis

Ecdysteroids, including 2-Deoxy-20-hydroxyecdysone, have been isolated from natural sources . Over 520 ecdysteroids have been isolated to date, with the most accessible and studied representative being 20-hydroxyecdysone (20E), a universal hormone for the development and vital activity of insects and crustaceans . The search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations is in high demand .Molecular Structure Analysis

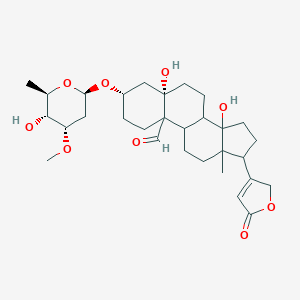

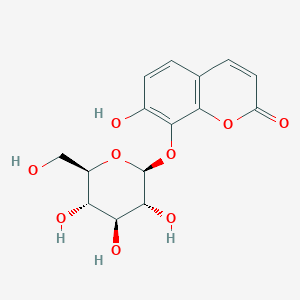

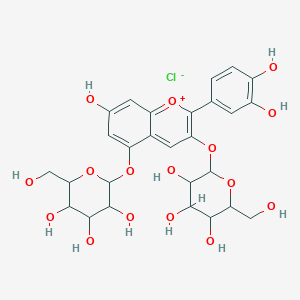

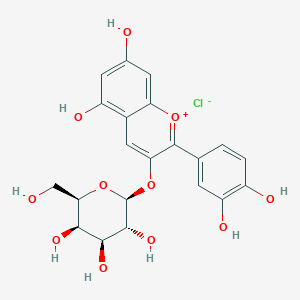

The molecular formula of 2-Deoxy-20-hydroxyecdysone is C27H44O6 . It has an average mass of 464.635 Da and a monoisotopic mass of 464.313782 Da . It has 9 defined stereocentres .Chemical Reactions Analysis

Reactions of 2-deoxy-20-hydroxyecdysone with PIDA reagent provided markedly higher yields of C-21 ecdysteroids and lower amounts of by-products compared to PIFA .Physical And Chemical Properties Analysis

2-Deoxy-20-hydroxyecdysone has a density of 1.2±0.1 g/cm3, a boiling point of 672.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.7 mmHg at 25°C . Its enthalpy of vaporization is 113.0±6.0 kJ/mol, and its flash point is 374.3±28.0 °C . It has an index of refraction of 1.584 and a molar refractivity of 126.3±0.4 cm3 .Applications De Recherche Scientifique

Insect Development and Hormonal Roles : 2-Deoxy-20-hydroxyecdysone was identified in the ovaries of the silkworm, Bombyx mori, and is considered one of the major moulting hormones in these insects. This ecdysteroid is part of a forked biosynthesis pathway leading to ecdysone and 20-hydroxyecdysone, indicating its significant role in insect development (Ohnishi et al., 1981).

Synthesis and Biological Activity : The synthesis of 2-deoxy-20-hydroxyecdysone and its derivatives from 20-hydroxyecdysone has been studied. These compounds exhibit moulting hormone activity, emphasizing their importance in insect physiology (Suksamrarn & Yingyongnarongkul, 1996).

Metabolic Studies in Cattle : The metabolism of 20-hydroxyecdysone, including its metabolites like 14-deoxy-20-hydroxyecdysone, was investigated in cattle. This study is crucial for understanding the potential misuse of ecdysteroids as anabolic agents in food-producing animals (Destrez et al., 2009).

Oxytocic Properties : 2-Deoxy-20-hydroxyecdysone, isolated from marine Zoanthus sp., displayed oxytocic activity, suggesting its potential use in medical applications related to uterine contractions (Parameswaran & Naik, 2013).

Growth Effects on Algae : The impact of ecdysteroids, including 2-deoxy-20-hydroxyecdysone, on the growth of Chlorella vulgaris cells was observed. These compounds stimulated growth and affected levels of various cellular components, indicating a broader biological impact beyond insects (Bajguz & Dinan, 2004).

Plant Source and Dynamics : The presence of 2-deoxy-20-hydroxyecdysone in Serratula komarovii, a plant species, was confirmed, expanding the knowledge about natural sources and dynamics of ecdysteroids in the plant kingdom (Vorob’eva et al., 2004).

Memory Improvement in Diabetic Rats : The effects of 20-hydroxyecdysone on memory deficits in type 1 diabetes mellitus in rats were studied, showing its potential in counteracting memory loss, possibly through enhanced antioxidative ability in the brain (Xia et al., 2014).

Orientations Futures

Ecdysteroids, including 2-Deoxy-20-hydroxyecdysone, have a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . This makes the search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations a promising area of research . Moreover, ecdysteroidogenic enzymes, which are essential for biosynthesizing ecdysteroids, are also a focus of current research .

Propriétés

IUPAC Name |

(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTQSSGVHLUIBL-GLPVALQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432733 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-20-hydroxyecdysone | |

CAS RN |

17942-08-4 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)